(2-Oxohexyl)(triphenyl)phosphanium chloride
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Overview
Description
(2-Oxohexyl)(triphenyl)phosphanium chloride is a chemical compound that belongs to the class of phosphonium salts. It is characterized by the presence of a phosphonium ion, which is a positively charged phosphorus atom bonded to three phenyl groups and one 2-oxohexyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Oxohexyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkyl halide. One common method is the reaction of triphenylphosphine with 2-oxohexyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired phosphonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified by recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Oxohexyl)(triphenyl)phosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(2-Oxohexyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of (2-Oxohexyl)(triphenyl)phosphanium chloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphonium ion can stabilize negative charges on adjacent atoms, making it a versatile intermediate in organic synthesis. In the Wittig reaction, for example, the compound reacts with carbonyl compounds to form alkenes through the formation of a four-membered ring intermediate .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Triphenylphosphine dichloride: A chlorinated derivative used in organic synthesis.
Uniqueness
(2-Oxohexyl)(triphenyl)phosphanium chloride is unique due to the presence of the 2-oxohexyl group, which imparts distinct reactivity and properties compared to other phosphonium salts. This makes it a valuable reagent in specific synthetic applications where other phosphonium salts may not be suitable.
Properties
CAS No. |
52087-17-9 |
---|---|
Molecular Formula |
C24H26ClOP |
Molecular Weight |
396.9 g/mol |
IUPAC Name |
2-oxohexyl(triphenyl)phosphanium;chloride |
InChI |
InChI=1S/C24H26OP.ClH/c1-2-3-13-21(25)20-26(22-14-7-4-8-15-22,23-16-9-5-10-17-23)24-18-11-6-12-19-24;/h4-12,14-19H,2-3,13,20H2,1H3;1H/q+1;/p-1 |
InChI Key |
QASGBDLTDDMLEW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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